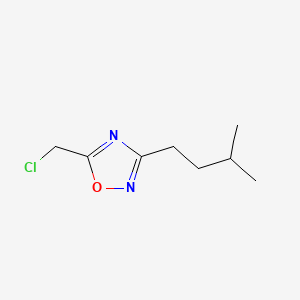

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound centers on the 1,2,4-oxadiazole heterocyclic framework, where the numerical designation indicates the positions of nitrogen atoms at positions 1 and 4, and an oxygen atom at position 2 within the five-membered ring system. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as this compound, reflecting the substitution pattern where the chloromethyl group (-CH2Cl) occupies position 5 and the isopentyl group (3-methylbutyl chain) is attached at position 3 of the oxadiazole ring. The Standard International Chemical Identifier notation is represented as InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3, while the Simplified Molecular Input Line Entry System notation is CC(C)CCC1=NOC(=N1)CCl.

The isopentyl substituent consists of a four-carbon aliphatic chain with a branched methyl group at the third carbon position, formally designated as 3-methylbutyl, which provides significant hydrophobic character to the molecule. The chloromethyl group at position 5 introduces both electrophilic reactivity and potential for nucleophilic substitution reactions, making this position highly reactive for further chemical modifications. The oxadiazole ring itself exhibits aromaticity due to the delocalization of electrons across the heterocyclic system, contributing to the overall stability and electronic properties of the compound.

Table 1: Molecular Identification Parameters

Crystallographic Studies and Conformational Dynamics

While specific crystallographic data for this compound are not extensively documented in the available literature, the general structural characteristics of 1,2,4-oxadiazole derivatives provide insights into the conformational behavior of this compound. The oxadiazole ring system typically adopts a planar conformation due to its aromatic character, with bond angles and distances consistent with other five-membered heterocycles containing nitrogen and oxygen atoms. The chloromethyl substituent at position 5 is expected to exhibit rotational freedom around the carbon-carbon bond connecting it to the oxadiazole ring, allowing for multiple conformational states depending on the chemical environment and intermolecular interactions.

The isopentyl chain at position 3 introduces additional conformational complexity due to the presence of multiple rotatable bonds within the aliphatic chain. The branched nature of the isopentyl group, specifically the methyl branch at the third carbon, creates steric hindrance that influences the preferred conformations of the molecule. Theoretical studies on similar oxadiazole derivatives suggest that the overall molecular geometry is influenced by intramolecular hydrogen bonding interactions and van der Waals forces between the substituents and the heterocyclic core.

The conformational dynamics of this compound are particularly relevant for understanding its reactivity patterns and potential biological interactions. The flexible nature of the isopentyl chain allows the molecule to adopt different spatial arrangements, potentially affecting its binding affinity to biological targets and its overall pharmacological profile. Computational modeling studies would be necessary to fully characterize the conformational landscape and identify the most stable molecular geometries under different conditions.

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of this compound is characterized by the electron-deficient nature of the oxadiazole ring system, which creates distinct electronic properties that influence its chemical reactivity and potential biological activity. The presence of two nitrogen atoms and one oxygen atom within the five-membered ring creates multiple sites for electronic interactions, with the nitrogen atoms serving as both electron donors and acceptors depending on the chemical context. The chloromethyl substituent introduces additional electronic effects through the electronegativity of the chlorine atom, which withdraws electron density from the adjacent carbon and influences the overall electronic distribution within the molecule.

Quantum chemical descriptors for oxadiazole derivatives typically include parameters such as the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electron-donating and electron-accepting capabilities. The energy gap between these molecular orbitals provides insights into the compound's chemical stability and potential for electronic excitation. The electron density distribution across the oxadiazole ring is influenced by the substitution pattern, with the chloromethyl and isopentyl groups affecting the overall electronic properties through inductive and steric effects.

The dipole moment of this compound is expected to be significant due to the polar nature of the chloromethyl group and the electronegative atoms within the oxadiazole ring. This molecular polarity influences the compound's solubility characteristics, intermolecular interactions, and potential for hydrogen bonding with biological targets. Computational studies using density functional theory methods would provide detailed insights into the electronic structure and quantum chemical descriptors of this compound.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive structural confirmation and insights into its molecular properties. Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that confirm the presence and connectivity of the various functional groups within the molecule. The proton Nuclear Magnetic Resonance spectrum typically shows signals corresponding to the chloromethyl protons as a singlet around 4.7 parts per million, reflecting the deshielding effect of the electronegative chlorine atom. The isopentyl chain protons appear as multiple signals in the aliphatic region, with the terminal methyl groups typically observed as doublets around 0.9-1.0 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the oxadiazole carbons appearing in the aromatic region between 160-180 parts per million. The chloromethyl carbon typically resonates around 33 parts per million, while the isopentyl carbon atoms appear in the aliphatic region with characteristic chemical shifts reflecting their electronic environment. The carbonyl-like carbons of the oxadiazole ring show distinct chemical shifts that confirm the heterocyclic structure and substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The oxadiazole ring typically shows absorption bands in the 1600-1500 wavenumber region corresponding to carbon-nitrogen and carbon-oxygen stretching vibrations. The chloromethyl group contributes characteristic carbon-chlorine stretching vibrations around 700-600 wavenumbers. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure, with the molecular ion peak appearing at mass-to-charge ratio 188/190 (corresponding to the chlorine isotope pattern).

Table 2: Characteristic Spectroscopic Data

Thermochemical Properties and Stability Profiling

The thermochemical properties of this compound are influenced by the structural characteristics of the oxadiazole ring system and the nature of the substituents. The compound exhibits thermal stability typical of oxadiazole derivatives, with decomposition temperatures generally occurring above 200 degrees Celsius under normal atmospheric conditions. The presence of the chloromethyl group introduces potential thermal liability due to the relatively weak carbon-chlorine bond, which may undergo elimination reactions at elevated temperatures. The isopentyl substituent contributes to the overall thermal stability through its aliphatic nature, although the branched structure may introduce some steric strain that could affect thermal decomposition pathways.

Stability profiling of this compound under various conditions reveals that the compound is generally stable under ambient conditions when stored properly. The recommended storage conditions include storage in a sealed container at 2-8 degrees Celsius to prevent degradation and maintain chemical integrity. The compound's stability is influenced by factors such as moisture, light exposure, and the presence of nucleophilic species that could react with the chloromethyl group. Under basic conditions, the compound may undergo nucleophilic substitution reactions at the chloromethyl position, while acidic conditions may affect the oxadiazole ring stability.

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXRPVMCMUCUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967424 | |

| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529510-32-5 | |

| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine. This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processing can enhance reaction efficiency and yield. For example, the synthesis of related compounds has been optimized using continuous flow reactors, which provide better control over reaction conditions and improve product quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxadiazoles, while oxidation or reduction can lead to different functionalized derivatives .

Applications De Recherche Scientifique

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The following table compares 5-(chloromethyl)-3-isopentyl-1,2,4-oxadiazole with other 3-substituted-5-(chloromethyl)-1,2,4-oxadiazoles:

Substituent Effects on Physicochemical Properties

- Lipophilicity : The isopentyl substituent (logP ~3.5, estimated) imparts greater hydrophobicity than phenyl (logP ~2.0) or cyclopropyl (logP ~1.5) groups, reducing water solubility but enhancing membrane permeability .

- Reactivity : Electron-donating alkyl groups (e.g., isopentyl) deactivate the chloromethyl group toward nucleophilic substitution compared to electron-withdrawing aryl substituents (e.g., phenyl). For example, 3-phenyl derivatives undergo SN2 reactions at the chloromethyl site in mild conditions (e.g., azidation in acetone at room temperature) , while 3-alkyl analogs may require harsher conditions.

Positional Isomerism and Electronic Effects

- Photophysical Behavior: Substituent position significantly impacts properties.

- Electronic Structure : Aryl groups at position 3 enhance conjugation with the oxadiazole ring, influencing absorption and emission spectra .

Activité Biologique

The compound 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles allows for a wide range of modifications that can enhance their pharmacological properties. This article focuses on the biological activity of this compound, summarizing key findings from recent research.

This compound is characterized by its chloromethyl group and isopentyl substitution, contributing to its unique reactivity and biological profile. The chemical structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study highlighted that certain oxadiazole derivatives showed IC50 values ranging from 1.143 µM to over 90 µM against multiple tumor cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 92.4 |

| Derivative 1 | OVXF 899 | 2.76 |

| Derivative 2 | PXF 1752 | 9.27 |

The potency of these compounds suggests that modifications at the 3-position of the oxadiazole ring can significantly enhance anticancer activity .

Anti-inflammatory Activity

In addition to anticancer effects, oxadiazole derivatives have been studied for their anti-inflammatory properties. The evaluation of various derivatives indicated that they could reduce inflammation effectively in animal models. For example, compounds with halogen substitutions at specific positions demonstrated comparable activity to established anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been explored. Studies show that certain derivatives exhibit antibacterial and antifungal activities against a range of pathogens. The presence of halogen substituents often enhances this activity .

| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | <10 µg/mL |

| Antifungal | Candida spp. | <20 µg/mL |

Case Study 1: Cytotoxicity Assay

A detailed study involved the synthesis and evaluation of several oxadiazole derivatives for their cytotoxic effects using the MTT assay on various cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxic potency. For instance, the introduction of an isopentyl group significantly improved the activity against renal cancer cells compared to simpler structures .

Case Study 2: Anti-inflammatory Evaluation

Another experimental setup assessed the anti-inflammatory effects of oxadiazole derivatives using a formalin-induced edema model in rats. Compounds were administered at varying doses, revealing significant reductions in paw swelling compared to control groups .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may interact with specific cellular targets such as enzymes involved in inflammation or pathways regulating cell proliferation .

Q & A

Q. Advanced

Verify purity : Recrystallize the compound and re-run NMR in deuterated solvents (e.g., CDCl3) to exclude solvent artifacts .

Analyze tautomerism : For photophysical discrepancies (e.g., unexpected fluorescence), assess solvent effects on tautomeric equilibria using excitation/emission spectra, as demonstrated in oxadiazole analogs .

Cross-validate with X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., as done for related oxadiazole derivatives) .

What computational methods predict the reactivity or stability of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Use Gaussian 03 (or later versions) to calculate detonation pressure/velocity for energetic materials research, as applied to oxadiazole-based compounds .

- Molecular docking : Study interactions with biological targets (e.g., MAP kinase for anticancer applications) using software like AutoDock .

- Thermal stability analysis : Simulate decomposition pathways via DSC-TGA data correlations .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

Catalyst selection : Employ TBAB to enhance nucleophilic substitution efficiency .

Reaction monitoring : Use TLC to track progress and minimize over-reaction.

Work-up refinement : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and drying agents (Na2SO4 vs. MgSO4) .

Scale-up considerations : Adjust reflux time and solvent volume ratios to maintain yields >75% .

What are the implications of oxadiazole ring substitution on photophysical properties?

Q. Advanced

- Planarity effects : Substituents in the 3-position (e.g., isopentyl) may reduce coplanarity with the oxadiazole ring, altering fluorescence behavior compared to 5-substituted analogs .

- Tautomerism : In non-polar solvents, intramolecular proton transfer (PT) can lead to dual emission bands, requiring solvent polarity adjustments for consistent spectral interpretation .

How is this compound utilized in medicinal chemistry research?

Q. Advanced

- Hybrid molecule design : Couple with pharmacophores (e.g., 4-aminophenol) via ether linkages to create apoptosis inducers targeting triple-negative breast cancer cells .

- Structure-activity relationship (SAR) : Modify the isopentyl chain to balance lipophilicity and target binding, guided by in vitro cytotoxicity assays .

What safety and handling protocols are critical for this compound?

Q. Basic

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group .

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation from chloride byproducts .

How does the compound's stability vary under different conditions?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.